molecular formula C23H20N2O4 B11971712 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11971712
M. Wt: 388.4 g/mol
InChI Key: BZAZAKPWNOBFOQ-LFVJCYFKSA-N
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Description

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H20N2O5. This compound is known for its unique structure, which includes a hydrazone linkage and a methoxybenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with 4-formylbenzoic acid hydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the methoxybenzoate group can interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methoxybenzoate apart from similar compounds is its specific hydrazone and methoxybenzoate groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20N2O4/c1-28-20-13-9-19(10-14-20)23(27)29-21-11-7-18(8-12-21)16-24-25-22(26)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26)/b24-16+

InChI Key

BZAZAKPWNOBFOQ-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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